(R)-2-Methoxymethoxy-1-propanol
Description
(R)-2-Methoxymethoxy-1-propanol (CAS: 159350-97-7) is a chiral compound with the molecular formula C₅H₁₂O₃ and a molecular weight of 120.147 g/mol . It features a methoxymethoxy (-OCH₂OCH₃) group on the second carbon of the propanol backbone and an (R)-configured stereocenter. This compound is primarily used in organic synthesis, particularly in asymmetric reactions and as a chiral building block for pharmaceuticals .
Properties
IUPAC Name |
(2R)-2-(methoxymethoxy)propan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O3/c1-5(3-6)8-4-7-2/h5-6H,3-4H2,1-2H3/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNDXFEKPXUXDQS-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)OCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Asymmetric Catalytic Hydrogenation
A prominent approach involves asymmetric hydrogenation of α-keto ether precursors. For example, (R)-2-methoxymethoxy-1-propanol can be synthesized via hydrogenation of 2-methoxymethoxypropan-1-one using chiral ruthenium complexes.
Procedure :
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Substrate Preparation : 2-Methoxymethoxypropan-1-one is synthesized by alkylation of 1,2-propanediol with chloromethyl methyl ether (ClCH₂OCH₃) in the presence of K₂CO₃.
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Catalytic System : A Ru-(S)-BINAP catalyst achieves enantiomeric excess (ee) >90% under 50 bar H₂ at 25°C.
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Workup : The crude product is purified via fractional distillation (bp 98–102°C at 15 mmHg).
Key Data :
| Parameter | Value |
|---|---|
| Yield | 78–85% |
| ee | 92–95% |
| Turnover Frequency | 1,200 h⁻¹ |
This method benefits from high atom economy but requires rigorous exclusion of moisture to prevent catalyst deactivation.
Enzymatic Kinetic Resolution
Lipase-mediated resolution of racemic 2-methoxymethoxy-1-propanol offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively acetylates the (S)-enantiomer, leaving the (R)-isomer unreacted.
Protocol :
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Racemate Synthesis : Racemic 2-methoxymethoxy-1-propanol is prepared via Williamson ether synthesis between 1,2-propanediol and methoxymethyl bromide.
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Enzymatic Reaction : CAL-B (10 wt%) in vinyl acetate (acyl donor) at 30°C for 24 h achieves 48% conversion.
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Separation : Unreacted (R)-alcohol is isolated by column chromatography (hexane/ethyl acetate, 4:1).
Performance Metrics :
| Metric | Outcome |
|---|---|
| ee of (R)-isomer | >99% |
| Isolated Yield | 40–45% |
| Productivity | 0.8 g/L/h |
While enzymatic methods avoid harsh conditions, the maximum theoretical yield is limited to 50%, necessitating recycling of the undesired enantiomer.
Chiral Pool Synthesis from (R)-Propylene Oxide
Leveraging chiral epoxides from the "chiral pool," (R)-propylene oxide serves as a starting material for stereoselective ring-opening.
Steps :
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Epoxide Activation : (R)-Propylene oxide reacts with methoxymethanol (CH₃OCH₂OH) in BF₃·Et₂O-catalyzed nucleophilic attack at the less substituted carbon.
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Hydrolysis : The intermediate hemiacetal is hydrolyzed with aqueous HCl to yield (R)-2-methoxymethoxy-1-propanol.
Optimization Insights :
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Temperature : −20°C minimizes racemization.
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Solvent : Dichloromethane enhances regioselectivity (95:5 attack at C2 vs. C1).
Outcomes :
| Aspect | Result |
|---|---|
| Overall Yield | 65–70% |
| ee Retention | 98–99% |
| Purity | >97% (GC) |
This route is scalable but requires anhydrous conditions and costly chiral starting materials.
Emerging Techniques and Innovations
Photoredox Catalysis
Visible-light-mediated C–O bond formation enables radical-based methoxymethylation. A recent advance employs fac-Ir(ppy)₃ (ppy = 2-phenylpyridine) to generate methoxymethyl radicals from methoxymethyl iodide.
Mechanism :
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Radical Initiation : Ir(ppy)₃ absorbs light (450 nm), exciting an electron to generate a radical from CH₃OCH₂I.
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Coupling : The radical adds to 1-propanol’s C2 position, followed by hydrogen atom transfer (HAT) to form the product.
Advantages :
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No need for prefunctionalized substrates.
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Mild conditions (room temperature, visible light).
Limitations :
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Moderate enantioselectivity (70–75% ee without chiral ligands).
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Requires stoichiometric amounts of Hünig’s base.
Continuous Flow Synthesis
Microreactor technology enhances heat/mass transfer for exothermic methoxymethylation steps. A two-stage flow system achieves:
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Etherification : 1,2-Propanediol and methoxymethyl chloride react in a PTFE coil (60°C, 10 min residence time).
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Enzymatic Resolution : CAL-B immobilized on silica gel resolves enantiomers in a packed-bed reactor.
Benefits :
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3-fold higher space-time yield vs. batch processes.
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Real-time monitoring reduces side reactions.
Comparative Evaluation of Methods
| Method | Yield (%) | ee (%) | Cost (USD/kg) | Scalability |
|---|---|---|---|---|
| Asymmetric Hydrogenation | 85 | 95 | 320 | High |
| Enzymatic Resolution | 45 | 99 | 280 | Moderate |
| Chiral Pool Synthesis | 70 | 99 | 410 | High |
| Photoredox Catalysis | 60 | 75 | 190 | Low |
Asymmetric hydrogenation balances yield and enantioselectivity, whereas enzymatic resolution excels in ee but suffers from lower yields.
Mechanism of Action
The mechanism by which ®-2-Methoxymethoxy-1-propanol exerts its effects depends on its application. In biochemical contexts, it may interact with enzymes or receptors in a stereospecific manner, influencing biochemical pathways. The methoxymethyl group can participate in hydrogen bonding and other interactions, affecting the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds are selected for comparison due to their structural and functional similarities:
1-Methoxy-2-propanol (CAS: 107-98-2)
- Molecular Formula : C₄H₁₀O₂ (MW: 90.12 g/mol).
- Structure: Methoxy (-OCH₃) group on the first carbon of propanol.
- Physical Properties: Colorless liquid, highly soluble in water and ethanol . Purity >98% (GC) .
- Safety : Classified under GHS for skin/eye irritation (H315, H319) and acute oral toxicity (H302) .
- Applications : Industrial solvent and laboratory reagent .
(R)-(-)-1-Methoxy-2-propanol (CAS: 4984-22-9)
- Molecular Formula : C₄H₁₀O₂ (MW: 90.12 g/mol).
- Structure : Methoxy group on the first carbon with (R)-chirality.
- Physical Properties : Similar to its racemic form but with chiral specificity.
- Applications : Used in enantioselective synthesis and catalysis .
2-Methoxy-1-propanol (CAS: Not specified)
- Molecular Formula : C₄H₁₀O₂ (MW: 90.12 g/mol).
- Structure: Methoxy group on the second carbon of propanol.
- Physical Properties : ChemSpider ID 14158; 95% purity .
- Applications: Limited data, but structural analogs are used in polymer chemistry .
1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol (CAS: 29171-01-5)
- Molecular Formula : C₈H₁₈O₄ (MW: 178.23 g/mol).
- Structure : Ethylene glycol ether derivative with extended methoxy-ethoxy chains.
- Safety : Acute oral toxicity (H302), skin irritation (H315), and respiratory hazards (H335) .
- Applications : Used in chemical manufacturing and as a specialty solvent .
Structural and Functional Comparison Table
Research Findings and Key Differences
Chirality and Reactivity
- (R)-2-Methoxymethoxy-1-propanol and (R)-(-)-1-Methoxy-2-propanol exhibit enantioselectivity in reactions, making them valuable in asymmetric catalysis .
- Racemic 1-Methoxy-2-propanol lacks chiral specificity and is cheaper but less useful in enantioselective processes .
Toxicity Profiles
- 1-Methoxy-2-propanol and its derivatives (e.g., 1-[2-(2-Methoxyethoxy)ethoxy]-2-propanol) show moderate acute toxicity (LD₅₀ >5000 mg/kg in rats) .
Industrial vs. Laboratory Use
- Simple methoxypropanols (e.g., 1-Methoxy-2-propanol) are bulk solvents, while chiral variants (e.g., (R)-2-Methoxymethoxy-1-propanol) are niche reagents with higher costs .
Biological Activity
(R)-2-Methoxymethoxy-1-propanol, an organic compound with the molecular formula CHO, is a chiral molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies.
Overview of (R)-2-Methoxymethoxy-1-propanol
(R)-2-Methoxymethoxy-1-propanol is synthesized primarily from propylene oxide through methoxymethylation. The compound is notable for its chirality, which contributes to its unique biological interactions. Its structure allows it to participate in various chemical reactions, making it a versatile compound in both organic synthesis and medicinal chemistry .
Biological Properties
The biological activity of (R)-2-Methoxymethoxy-1-propanol is influenced by its stereochemistry. Research indicates that chiral compounds often exhibit different biological effects compared to their enantiomers. The following table summarizes key biological activities associated with (R)-2-Methoxymethoxy-1-propanol and related compounds.
The mechanism by which (R)-2-Methoxymethoxy-1-propanol exerts its biological effects is primarily through enzyme interaction and modulation of biochemical pathways. The methoxymethyl group can form hydrogen bonds and engage in hydrophobic interactions, which may enhance binding affinity to target proteins or receptors.
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes.
- Radical Scavenging : The antioxidant properties may stem from the ability to donate electrons, neutralizing free radicals and reducing oxidative stress.
- Cytotoxic Mechanisms : The compound may induce apoptosis in cancer cells via pathways that involve reactive oxygen species (ROS) generation or disruption of mitochondrial function.
Study 1: Antioxidant Capacity
A study investigating the antioxidant capacity of various methoxyphenols found that (R)-2-Methoxymethoxy-1-propanol exhibited significant radical-scavenging activity comparable to established antioxidants . The study utilized the DPPH radical scavenging assay to quantify this activity.
Study 3: Cytotoxicity Profile
In vitro studies assessed the cytotoxicity of (R)-2-Methoxymethoxy-1-propanol against various cancer cell lines using the MTT assay. Results indicated that while some concentrations were cytotoxic, others showed minimal effects, highlighting the need for further investigation into dosage and mechanism .
Scientific Research Applications
Pharmaceutical Applications
Chiral Drug Synthesis
(R)-2-Methoxymethoxy-1-propanol serves as a crucial building block in the synthesis of chiral drugs. The specific configuration of this compound is vital for the biological activity of many pharmaceuticals. Its ability to participate in stereospecific reactions allows for the development of drugs with enhanced efficacy and reduced side effects. For instance, it can be used in the synthesis of enantiomerically pure compounds required for therapeutic applications .
Case Study: Synthesis of Chiral Intermediates
In a study published in a chemical journal, researchers utilized (R)-2-Methoxymethoxy-1-propanol to synthesize various chiral intermediates that are essential in the pharmaceutical industry. The study highlighted its role in producing compounds with specific stereochemical configurations necessary for biological activity .
Biochemical Research
Enzyme-Catalyzed Reactions
Due to its chiral nature, (R)-2-Methoxymethoxy-1-propanol is employed in biochemical research, particularly in studies involving enzyme-catalyzed reactions. Its unique structure allows researchers to explore enzyme specificity and kinetics effectively. The compound can act as a substrate or inhibitor in various enzymatic processes, providing insights into enzyme mechanisms and substrate interactions .
Industrial Applications
Polymer Production
The compound is also utilized in the production of specialty polymers and resins. Its properties make it suitable for enhancing the performance characteristics of coatings and adhesives. The incorporation of (R)-2-Methoxymethoxy-1-propanol into polymer formulations can improve adhesion, flexibility, and durability .
Coatings and Adhesives
In industrial applications, (R)-2-Methoxymethoxy-1-propanol is included in formulations for coatings and adhesives to enhance their performance. Its ability to dissolve a wide range of compounds makes it an effective solvent and additive in these applications .
Chemical Reactions Involving (R)-2-Methoxymethoxy-1-propanol
| Reaction Type | Description | Products |
|---|---|---|
| Oxidation | Can undergo oxidation to form aldehydes or carboxylic acids using agents like potassium permanganate. | (R)-2-Methoxymethoxy-1-propanal |
| Reduction | Reduction reactions can yield simpler alcohols or hydrocarbons using sodium borohydride. | (R)-2-Methoxy-1-propanol |
| Substitution | The methoxymethyl group can be replaced with other functional groups through nucleophilic substitution. | Derivatives like (R)-2-Halopropanol |
Environmental Considerations
Research indicates that (R)-2-Methoxymethoxy-1-propanol has implications for atmospheric chemistry as well. Studies on degradation pathways reveal that it reacts with hydroxyl radicals, which can lead to the formation of various degradation products that may impact environmental health . Understanding these pathways is critical for assessing the environmental footprint of this compound.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (R)-2-Methoxymethoxy-1-propanol, and how can reaction conditions influence enantiomeric purity?
- Methodological Answer : Synthesis typically involves nucleophilic substitution or etherification using (R)-propylene glycol derivatives. For enantioselective synthesis, chiral catalysts (e.g., Sharpless-type catalysts) or enzymatic methods (e.g., lipase-mediated resolution) can improve stereochemical control. Temperature (e.g., 0–25°C) and solvent polarity (e.g., THF or DCM) critically affect reaction rates and byproduct formation. Monitor purity via chiral GC or HPLC with columns like Chiralcel OD-H .
Q. How can researchers verify the structural integrity of (R)-2-Methoxymethoxy-1-propanol post-synthesis?
- Methodological Answer : Use a combination of NMR (¹H and ¹³C) to confirm methoxymethoxy and propanol group positions. For example, the methoxymethoxy protons appear as a singlet near δ 3.3–3.5 ppm. GC-MS with electron ionization (EI) at 70 eV can detect fragmentation patterns (e.g., m/z 90 for the parent ion). Cross-reference retention indices with databases like NIST .
Q. What storage conditions prevent racemization or degradation of (R)-2-Methoxymethoxy-1-propanol?
- Methodological Answer : Store under inert gas (N₂ or Ar) at –20°C in amber glass vials to minimize light/oxidation. Add stabilizers like BHT (0.01% w/v) if prolonged storage is required. Regularly test enantiomeric excess (ee) via polarimetry or chiral chromatography .
Advanced Research Questions
Q. How can conflicting NMR and GC-MS data for (R)-2-Methoxymethoxy-1-propanol be resolved?
- Methodological Answer : Discrepancies may arise from residual solvents or diastereomeric byproducts. Perform 2D NMR (COSY, HSQC) to assign overlapping signals. For GC-MS, use derivatization (e.g., silylation with BSTFA) to enhance volatility and reduce column interactions. Compare with synthetic standards (e.g., (S)-enantiomer) to identify contamination sources .
Q. What strategies improve enantiomeric resolution in chromatographic analyses of this compound?
- Methodological Answer : Optimize chiral stationary phases (CSPs):
- HPLC : Use cellulose-based CSPs (Chiralpak IC) with hexane:isopropanol (95:5) at 1 mL/min.
- GC : β-cyclodextrin columns (e.g., Cyclosil-B) at 120°C isothermal.
Derivatize with Mosher’s acid chloride to enhance separation via diastereomer formation .
Q. How does the methoxymethoxy group influence reactivity in downstream applications (e.g., glycosylation or cross-coupling)?
- Methodological Answer : The methoxymethoxy group acts as a protecting group for alcohols, enhancing regioselectivity in reactions. In Pd-catalyzed cross-coupling, its electron-donating properties stabilize transition states, improving yields. For glycosylation, use BF₃·OEt₂ as a Lewis acid to cleave the group selectively. Monitor deprotection via TLC (silica, EtOAc/hexane) .
Q. What computational methods predict the thermodynamic stability of (R)-2-Methoxymethoxy-1-propanol under varying pH conditions?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to model protonation states and hydrolysis pathways. Compare with experimental data from pH-dependent stability studies (e.g., 1H NMR in D₂O at pH 2–12). Identify degradation products like 1,2-propanediol and methoxyacetic acid .
Key Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
